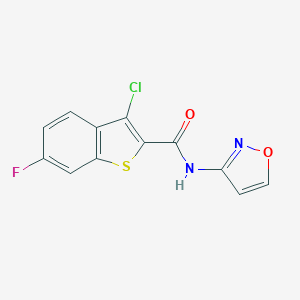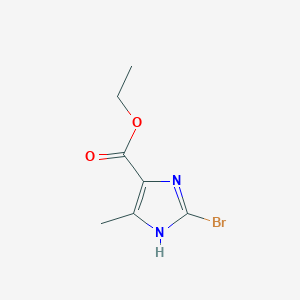
2-溴-4-甲基-1H-咪唑-5-羧酸乙酯
描述
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the fourth position, and an ethyl ester group at the fifth position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
科学研究应用
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
Target of Action
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, suggesting that they interact with multiple targets . .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, reflecting their broad range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate typically involves the bromination of 4-methylimidazole followed by esterification. One common method is as follows:
Bromination: 4-methylimidazole is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the second position.
Industrial Production Methods
Industrial production of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to control the reaction conditions and ensure high yield and purity.
Continuous esterification: Employing continuous flow reactors for the esterification process to enhance efficiency and reduce production time.
化学反应分析
Types of Reactions
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding 2-hydroxy or 2-amino derivatives.
Oxidation Reactions: Oxidation can lead to the formation of imidazole-5-carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-azido, 2-thiocyanato, or 2-methoxy derivatives.
Reduction: Formation of 2-hydroxy-4-methyl-1H-imidazole-5-carboxylate or 2-amino-4-methyl-1H-imidazole-5-carboxylate.
Oxidation: Formation of imidazole-5-carboxylic acid derivatives.
相似化合物的比较
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate can be compared with other similar compounds such as:
Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate: Similar structure but with different substitution pattern.
2-Ethyl-4-methyl-1H-imidazole: Lacks the bromine and ester groups, leading to different reactivity and applications.
4-Methyl-1H-imidazole-5-carboxylate: Lacks the bromine atom, affecting its chemical properties and biological activities.
These comparisons highlight the unique features of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, such as its specific substitution pattern and functional groups, which contribute to its distinct reactivity and applications.
属性
IUPAC Name |
ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNIJZZYBZLQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95470-42-1 | |
| Record name | ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


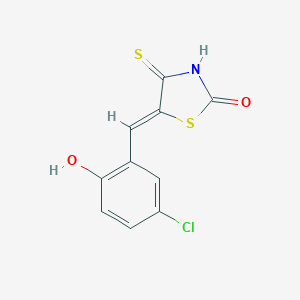
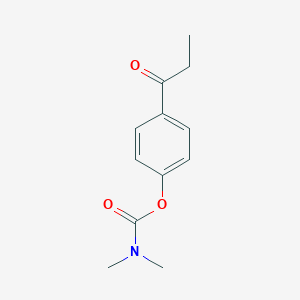
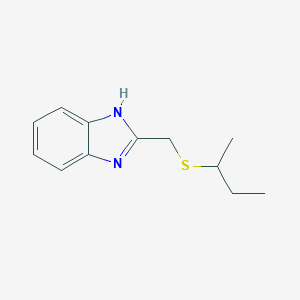
![Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate](/img/structure/B362475.png)
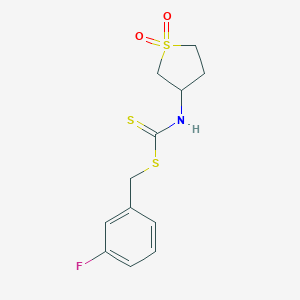
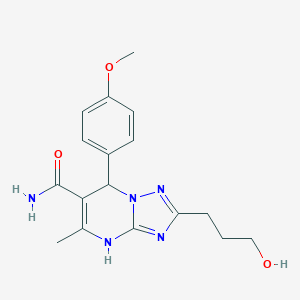
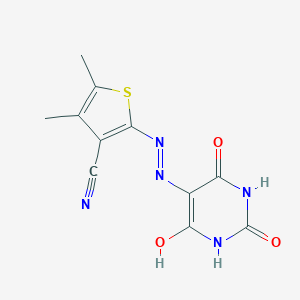
![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)

![(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B362506.png)
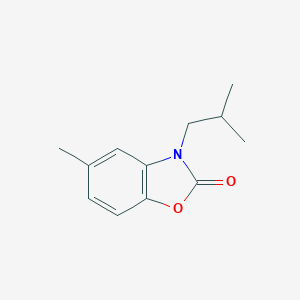
![N-{3-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B362510.png)
